Carboxamide vs. Carboxylic Acid: Hydrogen-Bond Donor Count and logP Comparison Dictates Permeability and Target Engagement Potential
The target compound presents a primary carboxamide functional group, which contributes exactly 1 hydrogen-bond donor (HBD) and an XLogP3-AA of -0.6, whereas its closest commercially available analog, 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-13-8), possesses a carboxylic acid group contributing 1 HBD but with an ionizable proton that imparts a significantly lower logP and a different charge state at physiological pH [1]. This difference is critical: carboxamides generally exhibit superior passive membrane permeability compared to carboxylic acids due to reduced desolvation penalty, making the carboxamide scaffold preferable for targets requiring intracellular access [2].
| Evidence Dimension | Hydrogen-Bond Donor Count and logP |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = -0.6 |
| Comparator Or Baseline | 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-13-8): HBD = 1 (but carboxylic acid OH); calculated logP ≈ -1.5 to -2.0 (estimated) |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.4 units (carboxamide more lipophilic) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm, 2025 release); carboxylic acid logP estimated from structural analogs |
Why This Matters
A higher logP for the carboxamide indicates better predicted membrane permeability, which directly impacts intracellular target engagement and is a key selection criterion when procuring building blocks for cell-active probe or lead compound synthesis.
- [1] PubChem Compound Summary for CID 131702538, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/2167530-43-8 (accessed April 2026). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Class-level evidence on carboxamide vs. carboxylic acid permeability). View Source
